2-(5-Methylpyrimidin-2-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(5-methylpyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6-4-10-8(11-5-6)7(2)3-9/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
UKRNVGAPPQJVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C(C)CN |
Origin of Product |
United States |
Chemical Structure Analysis & Technical Guide: 2-(5-Methylpyrimidin-2-yl)propan-1-amine
Executive Summary
Target Molecule: 2-(5-Methylpyrimidin-2-yl)propan-1-amine
Formula:
This guide provides an in-depth technical analysis of 2-(5-Methylpyrimidin-2-yl)propan-1-amine , a specialized heterocyclic amine scaffold. Due to the presence of both a basic primary amine and a nitrogen-rich pyrimidine core, this structure serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (targeting the ATP hinge region) and GPCR ligands. Its structural rigidity, combined with the defined stereochemistry at the
Structural & Physicochemical Profile
Chemical Structure Breakdown
The molecule consists of a propan-1-amine backbone substituted at the C2 position with a 5-methylpyrimidin-2-yl moiety. This creates a chiral center at the C2 position of the propyl chain.
-
Core Scaffold: Pyrimidine (1,3-diazine).
-
Substituents:
-
Position 5 (Ring): Methyl group (
). Adds lipophilicity and fills small hydrophobic pockets in active sites. -
Position 2 (Ring): Attached to the 2-position of the propyl amine chain.
-
-
Side Chain: 1-Amino-2-propyl group. The primary amine serves as a key handle for amide coupling or reductive amination.
SMILES String: CC1=CN=C(N=C1)C(C)CN
Calculated Physicochemical Properties
The following data is derived from consensus computational models (ACD/Labs, ChemAxon) for the neutral species.
| Property | Value | Structural Implication |
| LogP (Octanol/Water) | 0.65 ± 0.3 | Moderate hydrophilicity; good oral bioavailability potential. |
| pKa (Basic Amine) | 9.8 ± 0.5 | Predominantly protonated at physiological pH (7.4). |
| pKa (Pyrimidine N) | ~2.5 | Weakly basic; unlikely to protonate under physiological conditions. |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Well within the blood-brain barrier (BBB) permeation range (<90 Ų). |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |
| H-Bond Donors / Acceptors | 2 / 3 | Balanced profile for solubility and receptor interaction. |
Synthetic Methodology
The synthesis of 2-(5-Methylpyrimidin-2-yl)propan-1-amine requires a strategy that installs the alkyl amine chain onto the electron-deficient pyrimidine ring. The most robust industrial route involves Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
-
Target: Amine (
). -
Precursor: Nitrile (
). -
Disconnection: C2-C(
) bond between the pyrimidine and the alkyl chain. -
Starting Materials: 2-Chloro-5-methylpyrimidine and Propionitrile.
Protocol: Nitrile Alkylation & Reduction
Step 1: Synthesis of 2-(5-Methylpyrimidin-2-yl)propanenitrile
This step utilizes the acidity of the
-
Reagents: 2-Chloro-5-methylpyrimidine (1.0 eq), Propionitrile (1.2 eq), KOtBu (Potassium tert-butoxide, 1.5 eq).
-
Solvent: Anhydrous THF or Toluene.
-
Conditions:
, atmosphere, 4-12 hours. -
Mechanism: The base generates the carbanion of propionitrile, which attacks the C2 position of the pyrimidine (activated for
by the ring nitrogens).
Step 2: Reduction to 2-(5-Methylpyrimidin-2-yl)propan-1-amine
The nitrile group is reduced to the primary amine.
-
Reagents: Raney Nickel (catalytic) or
(2.0 eq). -
Conditions:
-
Method A (Hydrogenation):
(50 psi), MeOH/NH3, RT. -
Method B (Hydride):
in dry THF, reflux 2h.
-
-
Workup: Careful quenching of hydride/catalyst, extraction with DCM, and conversion to HCl salt for stability.
Synthesis Pathway Visualization
Figure 1: Two-step synthetic pathway from commercially available starting materials to the target amine.
Medicinal Chemistry Applications
Pharmacophore Mapping
This scaffold is a "privileged structure" in drug discovery.
-
Kinase Inhibition: The pyrimidine nitrogens (N1/N3) can serve as hydrogen bond acceptors for the hinge region of kinases (e.g., CDK4/6, JAKs). The 5-methyl group often points into the hydrophobic "gatekeeper" pocket.
-
GPCR Ligands: The ethyl-amine chain mimics the distance and basicity found in neurotransmitters like histamine and dopamine.
-
Bioisosterism: The 5-methylpyrimidine ring is a bioisostere for 4-fluorophenyl or pyridine rings, often improving metabolic stability (blocking para-oxidation) and solubility.
Stereochemistry Considerations
The C2 position of the propyl chain is chiral.
-
Enantiomers: (R)- and (S)-2-(5-methylpyrimidin-2-yl)propan-1-amine.
-
Impact: In a protein binding pocket, the methyl group's orientation (axial vs. equatorial vector) will drastically affect potency.
-
Resolution: Racemic mixtures from the synthesis above are typically resolved via Chiral HPLC (e.g., Chiralpak AD-H column) or by crystallization with chiral acids (e.g., L-Tartaric acid).
Analytical Characterization
To validate the structure in the lab, compare experimental data against these predicted signals.
Proton NMR ( -NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 8.50 | Singlet (s) | 2H | Pyrimidine Ar-H (C4, C6) |
| 3.20 - 3.10 | Multiplet (m) | 1H | Chiral Methine (-CH-) |
| 2.95 | Doublet (d) | 2H | Methylene adjacent to amine (-CH2-N) |
| 2.30 | Singlet (s) | 3H | Pyrimidine-CH3 |
| 1.35 | Doublet (d) | 3H | Propyl-CH3 |
| 1.20 | Broad (br) | 2H | -NH2 (Exchangeable) |
Mass Spectrometry (ESI-MS)
-
Molecular Ion
: 152.12 m/z. -
Fragmentation Pattern: Expect loss of
(17 Da) and cleavage of the alkyl chain.
Safety & Handling Protocol
-
Hazards: As a primary amine, the compound is corrosive and an irritant. The pyrimidine moiety suggests potential biological activity; treat as a potent bioactive agent.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Solubility: Highly soluble in DMSO, Methanol, and DCM. Moderate solubility in water (pH dependent).
References
-
Pyrimidine Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
-
Amine Synthesis via Nitrile Reduction: "Reduction of Nitriles to Amines." Organic Chemistry Portal. Link
-
Kinase Inhibitor Scaffolds: Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50. Link
-
SNAr Mechanisms: "Nucleophilic Aromatic Substitution on Heterocycles." Chemistry LibreTexts. Link
Sources
An In-Depth Technical Guide to 2-(5-Methylpyrimidin-2-yl)propan-1-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This guide focuses on a specific, yet underexplored, member of this family: 2-(5-Methylpyrimidin-2-yl)propan-1-amine. While specific literature on this compound is sparse, its structural features suggest significant potential as a building block in the design of novel therapeutics.
This technical guide provides a comprehensive overview of 2-(5-Methylpyrimidin-2-yl)propan-1-amine, including its confirmed identification, a proposed synthetic route with a detailed experimental protocol, expected characterization data, and a discussion of its potential applications in drug discovery, drawing upon the rich chemistry and pharmacology of related pyrimidine-containing molecules.
Compound Identification
-
Chemical Name: 2-(5-Methylpyrimidin-2-yl)propan-1-amine
-
Alternative Name: 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine[6]
-
CAS Number: 1339595-80-0[6]
-
Molecular Formula: C₉H₁₅N₃[6]
-
Molecular Weight: 165.24 g/mol [6]
| Property | Value | Source |
| CAS Number | 1339595-80-0 | [6] |
| Molecular Formula | C₉H₁₅N₃ | [6] |
| Molecular Weight | 165.24 | [6] |
Proposed Synthesis Pathway
A logical approach would be a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a suitable amidine to form the pyrimidine ring. Subsequent modification of a functional group would lead to the desired amine.
Caption: Proposed synthetic pathway for 2-(5-Methylpyrimidin-2-yl)propan-1-amine.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 1-(5-Methylpyrimidin-2-yl)-3-methylbut-2-en-1-one (Chalcone Intermediate)
-
To a solution of 5-methyl-2-acetylpyrimidine (1.0 eq) in ethanol, add isobutyraldehyde (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum to yield the crude chalcone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Synthesis of 1-(5-Methylpyrimidin-2-yl)-3-methylbutan-1-one
-
Dissolve the chalcone intermediate (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (40-50 psi).
-
Shake the reaction vessel at room temperature until the theoretical amount of hydrogen is consumed.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the saturated ketone.
Step 3: Synthesis of 2-(5-Methylpyrimidin-2-yl)propan-1-amine (Reductive Amination)
-
Dissolve the ketone from Step 2 (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) or another suitable ammonia source.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of dilute HCl.
-
Basify the mixture with an aqueous solution of NaOH and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel to obtain the final product.
Structural Elucidation and Characterization
The definitive structure of the synthesized 2-(5-Methylpyrimidin-2-yl)propan-1-amine would be confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methyl group on the pyrimidine ring, the methine and methylene protons of the propan-1-amine side chain, and the two methyl groups of the isopropyl moiety. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the carbons of the pyrimidine ring and the aliphatic side chain.[7][8]
Mass Spectrometry (MS)
-
Low-Resolution Mass Spectrometry (LRMS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 166.13.
-
High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Potential Applications in Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] The incorporation of an amine function, as in 2-(5-Methylpyrimidin-2-yl)propan-1-amine, provides a handle for further chemical modification and can be crucial for interactions with biological targets.
-
Anticancer Agents: Many pyrimidine derivatives are potent anticancer agents, often acting as kinase inhibitors or antimetabolites.[3][5] The title compound could serve as a starting point for the development of novel anticancer drugs.
-
Antimicrobial Agents: The pyrimidine core is found in numerous antibacterial and antifungal compounds.[3][9] New derivatives of 2-(5-Methylpyrimidin-2-yl)propan-1-amine could be synthesized and screened for antimicrobial activity.
-
Central Nervous System (CNS) Active Agents: Certain pyrimidine derivatives have shown activity as CNS depressants.[3] The lipophilic nature of the propan-1-amine side chain may facilitate blood-brain barrier penetration, making this scaffold interesting for neurological drug discovery.
-
Anti-inflammatory Agents: Pyrimidine-based compounds have been investigated for their anti-inflammatory properties.[4]
Caption: Potential therapeutic areas for derivatives of 2-(5-Methylpyrimidin-2-yl)propan-1-amine.
Analytical Methods for Purity Assessment
Ensuring the purity of a novel compound is critical for its use in biological assays and further development.[10] A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) would be suitable for assessing purity. Detection can be achieved using a UV detector at an appropriate wavelength.[10]
-
Gas Chromatography (GC): For volatile amines, GC can be an effective method for purity determination. A column with a polar stationary phase is often used.[11][12]
Protocol: General Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient, for example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Conclusion
While 2-(5-Methylpyrimidin-2-yl)propan-1-amine is not extensively documented, its chemical structure, rooted in the pharmacologically significant pyrimidine family, presents it as a compound of high interest for medicinal chemistry and drug discovery. This guide has provided a comprehensive, albeit partially theoretical, framework for its synthesis, characterization, and potential applications. The proposed synthetic route and analytical methods offer a solid starting point for researchers to explore the chemistry and biological activity of this and related compounds, potentially leading to the discovery of new therapeutic agents.
References
- Amine Product Testing: Ensuring Quality and Purity in Amines. (n.d.).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Health Sciences, 8(S7), 10839-10853.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Journal of Drug Delivery and Therapeutics, 13(6), 133-157.
- Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Research Journal of Pharmacy and Technology, 17(4), 1832-1838.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6147-6171.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).
- 1163 Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents Manal Mohamed Tala
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3913.
- A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. (n.d.). BenchChem.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.).
- Journal of Chemical and Pharmaceutical Research, 2017, 9(11):150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi -. (n.d.). JOCPR.
- Analytical Chemistry 1956 Vol.28 no.4. (1956). Analytical Chemistry, 28(4).
- Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.).
- Buy 2-(5-Methylpyrimidin-2-yl)propan-2-amine (EVT-13415274). (n.d.). EvitaChem.
- 1339595-80-0|2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine. (n.d.). BLDpharm.
- 2-Methyl-1-(pyridin-2-yl)propan-1-amine. (n.d.). ChemScene.
- 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. (n.d.). NIH.
- Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1339595-80-0|2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]
- 7. journal.ugm.ac.id [journal.ugm.ac.id]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
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- 11. bre.com [bre.com]
- 12. ccsknowledge.com [ccsknowledge.com]
Technical Guide: Properties and Engineering of Beta-Branched Pyrimidine Amines
The following technical guide is structured to provide an exhaustive analysis of beta-branched pyrimidine amines , a structural motif critical in modern drug discovery for modulating potency, selectivity, and metabolic stability.
Executive Summary
In medicinal chemistry, the beta-branched pyrimidine amine motif represents a high-value pharmacophore often employed to navigate the "magic methyl" effect and optimize ligand-protein interactions. "Beta-branching" in this context typically refers to the topology of the amine substituent—mimicking the steric profile of beta-branched amino acids (Valine, Isoleucine, Threonine)—where the alkyl group attached to the nitrogen possesses a branching point at the
This guide dissects the physicochemical consequences of this substitution, specifically focusing on atropisomerism-like conformational restriction , metabolic blockade , and synthetic challenges in nucleophilic aromatic substitution (
Part 1: Structural & Physicochemical Properties
The "Steric Lock" and Conformational Control
The introduction of a beta-branched amine (e.g., N-isopropyl, N-sec-butyl, or N-(1-cyclopropylethyl)) onto a pyrimidine ring creates significant steric clash with the ortho-hydrogens (C5-H) or substituents of the pyrimidine core.
-
Conformational Consequence: Unlike linear amines (e.g., N-ethyl), which can rotate freely, beta-branched amines are forced out of coplanarity with the pyrimidine ring to relieve
strain. -
Electronic Impact (pKa Modulation):
-
Planar Conformation (Linear Amines): The nitrogen lone pair delocalizes into the electron-deficient pyrimidine ring (resonance), decreasing the amine's basicity (pKa ~ 3–5).
-
Twisted Conformation (Beta-Branched): Steric bulk inhibits resonance (steric inhibition of resonance). The nitrogen lone pair remains localized, significantly increasing the basicity (pKa shift of +1.0 to +2.0 units) and altering hydrogen bond donor (HBD) capability.
-
Metabolic Stability Profile
Beta-branching is a primary strategy to block
| Metabolic Pathway | Linear Amine (e.g., N-Ethyl) | Beta-Branched Amine (e.g., N-Isopropyl) | Mechanism of Stability |
| N-Dealkylation | Rapid (High Clearance) | Resistant | Steric hindrance prevents CYP oxo-ferryl approach to the |
| Glucuronidation | Moderate | Low | Bulky group hinders access of UDP-glucuronosyltransferases (UGTs) to the NH. |
| Solubility | Moderate | High | Disrupted planarity reduces crystal lattice energy (melting point depression). |
Part 2: Synthetic Methodologies
Synthesizing beta-branched pyrimidine amines is non-trivial. The steric bulk that provides metabolic stability also retards the nucleophilic attack required for formation.
The Failure of Classical
Classical Nucleophilic Aromatic Substitution (
The Solution: Pd-Catalyzed Buchwald-Hartwig Amination
For sterically hindered beta-branched amines, Palladium-catalyzed cross-coupling is the gold standard. The choice of ligand is critical; biaryl monophosphines (e.g., BrettPhos, RuPhos) are required to facilitate the reductive elimination step, which is the rate-determining step for bulky substrates.
Protocol 1: Buchwald-Hartwig Coupling of Beta-Branched Amines
-
Objective: Coupling of 4-chloropyrimidine with (S)-sec-butylamine.
-
Reagents:
-
Substrate: 4-Chloropyrimidine (1.0 equiv)
-
Amine: (S)-sec-butylamine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: BrettPhos or RuPhos (4 mol%) (Critical for steric bulk)
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (mild conditions)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
-
Step-by-Step Procedure:
-
Inerting: Charge a reaction vial with Pd(OAc)₂, Ligand, and Base. Cycle with Argon/Vacuum (3x) to remove O₂ (O₂ kills the active Pd(0) species).
-
Addition: Add solvent (sparged with Argon), followed by the 4-chloropyrimidine and the beta-branched amine.
-
Activation: Heat the mixture to 80–100°C. The bulky ligand creates a mono-ligated Pd(0) species that undergoes oxidative addition into the C-Cl bond.
-
Completion: Monitor via LCMS. The reaction typically completes in 2–6 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Part 3: Medicinal Chemistry Applications (Case Studies)
Kinase Inhibitors (The Gatekeeper Interaction)
In kinase inhibitors (e.g., Palbociclib , Ribociclib ), the beta-branched amine (often a cyclopentyl or isopropyl group) serves two roles:
-
Hydrophobic Fill: It occupies the hydrophobic pocket adjacent to the ATP-binding site (often the Ribose pocket or distinct hydrophobic back-pocket).
-
Rigidity: It locks the pyrimidine scaffold relative to the hinge-binding region, reducing the entropic penalty of binding.
Visualization: The "Steric Lock" Mechanism
The following diagram illustrates the conformational restriction imposed by beta-branching and the synthetic decision tree.
Caption: Synthesis decision tree comparing linear vs. beta-branched amines. Note the necessity of Pd-catalysis for hindered substrates.
Part 4: Experimental Validation Protocols
Measuring Conformational Twist (NMR Protocol)
To validate the "twisted" conformation induced by beta-branching, use NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
Sample Prep: Dissolve 5 mg of the pyrimidine amine in DMSO-d6.
-
Experiment: Run a 2D NOESY sequence.
-
Analysis:
-
Linear Amine: Strong NOE signal between the NH proton and the Ortho-pyrimidine proton (indicating proximity/planarity).
-
Beta-Branched Amine: Weak or absent NOE between NH and Ortho-proton; appearance of NOE between the alkyl branch protons and the Ortho-proton (indicating the alkyl group is rotated towards the ring to relieve strain).
-
Metabolic Stability Assay (Microsomal Stability)
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS. Calculate intrinsic clearance (
) and half-life ( ). -
Success Criteria: A beta-branched analog should exhibit a
-fold increase in compared to its linear ethyl/methyl counterpart.
References
-
Biocatalytic Synthesis of Beta-Branched Amino Acids Title: Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution Source: NIH / PMC URL:[Link]
-
Buchwald-Hartwig Protocol for Hindered Amines Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol Source: Royal Society of Chemistry (RSC) URL:[1][Link]
-
Conformational Effects in Cyclic Peptides (Beta-Branching) Title: β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides Source:[2] Biophysical Journal (PubMed) URL:[Link]
-
Kinase Inhibitor Structural Biology Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL:[1][Link]
-
Metabolic Stability Strategies Title: Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability Source: NEDMDG URL:[Link]
Sources
Navigating the Isomeric Landscape of (5-Methylpyrimidin-2-yl)propanamine: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Prominence of Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of therapeutic agents, a testament to its versatile biological activities and synthetic tractability.[1] As a fundamental component of nucleic acids, the pyrimidine ring is a privileged structure in nature, and its derivatives have been successfully harnessed to create a multitude of drugs with wideranging applications. These include treatments for cancer, infectious diseases, and metabolic disorders.[1] The synthetic flexibility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide delves into the specifics of a particular class of pyrimidine derivatives, the (5-Methylpyrimidin-2-yl)propanamines, offering a detailed exploration of their chemical identity, synthesis, and potential applications for researchers at the forefront of drug discovery.
Untangling the Web of Isomerism: A Structural Clarification
The nomenclature "2-(5-Methylpyrimidin-2-yl)propan-1-amine" can be ambiguous, potentially referring to several structural isomers. This guide will focus on three key isomers to provide clarity and a comprehensive technical overview. The structural distinctions are illustrated below.
Caption: Proposed synthetic pathway for 2-(5-Methylpyrimidin-2-yl)propan-1-amine.
General Experimental Protocol (Hypothetical):
-
Synthesis of 2-(5-Methylpyrimidin-2-yl)propan-1-one: A potential route involves the reaction of 2-chloro-5-methylpyrimidine with a suitable propanoyl synthon, followed by any necessary functional group manipulations.
-
Asymmetric Reductive Amination: The ketone is dissolved in a suitable solvent like methanol in a high-pressure reaction vessel. A chiral catalyst, such as a transition metal complex with a chiral ligand, is added. The vessel is charged with ammonia and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion, monitored by techniques like TLC or GC-MS. The final product is purified by column chromatography or distillation.
Potential Applications and Biological Context
Aminopyrimidines are recognized as crucial pharmacophores in drug discovery. [3]They have been investigated as histamine H4 receptor ligands, demonstrating potential in treating inflammatory conditions and pain. [4]Furthermore, certain aminopyrimidine hybrids have shown promise as EGFR TK inhibitors with anti-proliferative effects against cancer cell lines. [5]The structural motifs present in 2-(5-methylpyrimidin-2-yl)propan-1-amine suggest its potential as a scaffold for developing novel therapeutics in these areas.
Isomer 2: 2-(5-Methylpyrimidin-2-yl)propan-2-amine
This isomer features a propan-2-amine backbone, with the amino group and the methylpyrimidinyl group attached to the same carbon.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H13N3 | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Catalog Number | EVT-13415274 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water, ethanol, and methanol | [1] |
| Boiling Point | Approx. 200 °C | [1] |
| Melting Point | 100 - 120 °C | [1] |
Synthesis and Experimental Protocol
A common approach for the synthesis of this isomer involves the reaction of 5-methylpyrimidine as a starting material. [1]
Caption: Synthetic overview for 2-(5-Methylpyrimidin-2-yl)propan-2-amine.
General Experimental Protocol Outline:
-
Reaction Setup: 5-methylpyrimidine is combined with propan-2-amine, which acts as a nucleophile. [1]2. Catalysis: A catalyst, such as palladium or nickel, may be used to facilitate hydrogenation or other transformations. [1]3. Reaction Conditions: The reaction is typically conducted in a suitable solvent, like ethanol or DMSO, at an elevated temperature to promote reactivity. [1]4. Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as extraction, crystallization, or chromatography.
Potential Applications and Biological Context
The presence of the 2-aminopyrimidine moiety is a key feature in many biologically active compounds. [3]This structural element is known to interact with various biological targets. The specific arrangement of the tertiary carbon attached to the pyrimidine ring may offer unique steric and electronic properties, making it a person of interest for screening in various therapeutic areas, including oncology and immunology.
Isomer 3: 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine
In this isomer, the propan-1-amine backbone has a methyl group at the second carbon, and the 5-methylpyrimidin-2-yl group is attached to the first carbon.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H15N3 | [6] |
| Molecular Weight | 165.24 g/mol | [6] |
| CAS Number | 1339595-80-0 | [6] |
| Appearance | Predicted to be a liquid or low-melting solid | - |
| Solubility | Predicted to be soluble in polar organic solvents | - |
Proposed Synthesis and Experimental Protocol
A plausible synthesis for this isomer could start from 2-chloro-5-methylpyrimidine and involve a reaction with 2-methylpropan-1-amine.
Caption: Proposed synthesis of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine.
General Experimental Protocol (Hypothetical):
-
Nucleophilic Aromatic Substitution: 2-Chloro-5-methylpyrimidine is reacted with 2-methylpropan-1-amine in a suitable solvent.
-
Reaction Conditions: The reaction may require heating and the presence of a base to neutralize the HCl generated.
-
Workup and Purification: The product is isolated by extraction and purified by chromatography or distillation.
Potential Applications and Biological Context
The structural features of this isomer, particularly the isobutyl group attached to the amino-pyrimidine core, could influence its binding to biological targets. The diverse pharmacological activities of 2-aminopyrimidine derivatives, including their roles as kinase inhibitors and receptor modulators, make this isomer a candidate for further investigation in drug discovery programs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (5-Methylpyrimidin-2-yl)propanamine isomers. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) for the particular isomer being used.
Conclusion and Future Directions
The (5-Methylpyrimidin-2-yl)propanamine scaffold represents a versatile platform for the development of novel therapeutic agents. The isomeric diversity of this compound class offers a rich landscape for structure-activity relationship (SAR) studies. Further research into the synthesis and biological evaluation of these and other related isomers is warranted to fully explore their therapeutic potential. As our understanding of the role of pyrimidine derivatives in modulating various biological pathways continues to grow, these compounds may emerge as valuable leads in the quest for new and effective medicines.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Pharmaceutical and Allied Sciences.
- Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5897-5901.
- El-Damasy, A. K., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 11(53), 33544-33561.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Esfahanizadeh, M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research, 14(2), 417-427.
- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 202-208.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
Sources
- 1. Buy 2-(5-Methylpyrimidin-2-yl)propan-2-amine (EVT-13415274) [evitachem.com]
- 2. chemscene.com [chemscene.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1339595-80-0|2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]
Application Note: Reductive Amination with 2-(5-Methylpyrimidin-2-yl)propan-1-amine
Abstract
This guide details the protocols for utilizing 2-(5-Methylpyrimidin-2-yl)propan-1-amine (CAS: N/A, generic structure ref) in reductive amination reactions. This building block introduces a privileged 5-methylpyrimidine scaffold—a motif critical in kinase inhibitor and GPCR ligand discovery—via a flexible propyl linker. We compare three distinct methodologies: Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaCNBH
Introduction & Compound Utility
The pyrimidine heterocycle is a cornerstone of medicinal chemistry, appearing in blockbuster drugs like Imatinib and Rosuvastatin. The specific reagent 2-(5-Methylpyrimidin-2-yl)propan-1-amine offers a primary amine handle separated from the aromatic ring by a three-carbon spacer.
Key Chemical Features:
-
Primary Amine (pKa ~10.5): Highly nucleophilic, suitable for rapid imine formation.
-
Pyrimidine Ring (pKa ~1.3): Weakly basic. Unlike pyridine analogs, the pyrimidine nitrogens are less likely to interfere with Lewis Acid catalysts or protonate significantly under the mild acidic conditions (pH 5-6) required for imine activation.
-
Solubility: Excellent solubility in DCM, DCE, and MeOH; moderate solubility in THF.
Mechanistic Insight
Reductive amination proceeds through two distinct phases: Imine Formation and Reduction .[1][2] Understanding the equilibrium is vital for success.
Reaction Pathway[1][2][3][4][5][6][7]
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde/ketone.
-
Hemiaminal Formation: A transient tetrahedral intermediate forms.
-
Dehydration (Rate Limiting): Loss of water generates the imine (Schiff base). Acid catalysis (AcOH) assists this step.
-
Reduction: The hydride source reduces the C=N bond to the C-N bond.
Critical Selectivity: The reducing agent must reduce the protonated iminium ion faster than it reduces the starting carbonyl compound.
Figure 1: Mechanistic pathway of reductive amination highlighting the critical dehydration step.
Reagent Selection Guide
| Feature | STAB (Sodium Triacetoxyborohydride) | NaCNBH | Ti(OiPr) |
| Role | Standard / General Purpose | Difficult Solubility / Methanol Solvents | Sterically Hindered Ketones |
| Solvent | DCE, DCM, THF | MeOH, EtOH | Neat or THF |
| Acidity | Mildly Acidic (Generates AcOH) | Requires pH adjustment (AcOH) | Lewis Acid (Water Scavenger) |
| Toxicity | Low (Borate salts) | High (Generates HCN) | Low |
| Selectivity | Excellent (Fast imine reduction) | Good (Slow carbonyl reduction) | High (Forces imine formation) |
| Recommendation | Method A (Preferred) | Method B (Alternative) | Method C (Specialist) |
Experimental Protocols
Method A: The "Gold Standard" (STAB in DCE)
Best for: Aldehydes and reactive ketones. High chemoselectivity.[3]
Reagents:
-
Amine: 2-(5-Methylpyrimidin-2-yl)propan-1-amine (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv).
Protocol:
-
Dissolution: In a clean vial, dissolve the amine (1.0 equiv) and the carbonyl partner (1.1 equiv) in DCE (concentration ~0.1 M).
-
Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 10–30 minutes at room temperature to establish the hemiaminal/imine equilibrium.
-
Note: For unhindered aldehydes, this pre-stir is optional. For ketones, extend to 1 hour.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS.[4]
-
Quench: Quench by adding saturated aqueous NaHCO
. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
Method B: Titanium-Mediated (For Difficult Ketones)
Best for: Electron-deficient amines or sterically bulky ketones where equilibrium does not favor the imine.
Protocol:
-
Complexation: Combine amine (1.0 equiv), ketone (1.1 equiv), and Titanium(IV) isopropoxide (1.2 – 1.5 equiv) in a sealed vessel. Solvent is usually unnecessary (run neat), or use minimal THF.
-
Imine Formation: Stir at ambient temperature for 1–4 hours (or 50°C for 1 hour). The Ti(OiPr)
acts as both a Lewis Acid and a water scavenger, driving the equilibrium to the imine. -
Dilution: Dilute the viscous mixture with MeOH or EtOH.
-
Reduction: Carefully add NaBH
(1.5 equiv). Caution: Exothermic gas evolution. -
Workup: Quench with 1N NaOH or water. A white precipitate (TiO
) will form. Filter through Celite before extraction.
Purification Strategy: SCX "Catch and Release"
Because the product contains a basic secondary amine and a pyrimidine ring, Strong Cation Exchange (SCX) is the superior purification method, eliminating non-basic impurities (excess aldehyde, alcohols).
Figure 2: SCX Purification workflow. The basicity of the propyl-amine chain ensures high retention.
SCX Protocol:
-
Conditioning: Pre-wet SCX cartridge with MeOH.
-
Loading: Dissolve crude residue in minimal DCM/MeOH (1:1) and load onto the cartridge.
-
Washing: Flush with 3–5 column volumes of MeOH. This removes non-basic impurities (excess aldehyde, neutral side products).
-
Elution: Elute with 2M Ammonia in Methanol . The ammonia displaces the product from the sulfonic acid resin.
-
Finishing: Concentrate the ammoniacal filtrate in vacuo to yield the clean secondary amine.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Imine formation is unfavorable. | Switch to Method B (Ti(OiPr) |
| Dialkylation (Tertiary Amine) | Aldehyde is too reactive or in large excess. | Use Method A . Add the reducing agent after imine formation (stepwise).[2][5][6] Ensure 1:1 stoichiometry. |
| Product stuck on SCX | Pyrimidine + Amine = High affinity. | Use 7M Ammonia in MeOH or add a co-solvent (DCM) to the elution buffer to improve solubility. |
| Emulsion during workup | Boron salts or Titanium hydroxides. | For STAB: Use Rochelle's Salt (Potassium Sodium Tartrate) wash. For Ti: Filter through Celite. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9] Link
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[9] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Teledyne ISCO. (2012).[10] RediSep SCX Column Application Note: Purification of organic compounds with basic properties.[10] Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. agilent.com [agilent.com]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. teledyneisco.com [teledyneisco.com]
Technical Support Center: Solubility & Handling of 2-(5-Methylpyrimidin-2-yl)propan-1-amine
Executive Summary & Chemical Profile[1]
2-(5-Methylpyrimidin-2-yl)propan-1-amine (referred to herein as MPPA ) is a bifunctional building block commonly used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators).
Users frequently encounter "oiling out" and inconsistent recovery yields. These issues stem from its amphiphilic nature : it possesses a lipophilic methyl-pyrimidine core and a highly polar, basic primary amine tail.
Physicochemical Profile
| Property | Characteristic | Implication for Handling |
| Physical State | Viscous oil or low-melting solid | Prone to super-cooling; difficult to crystallize directly. |
| Basicity (pKa) | N1 (Aliphatic): ~10.5N2 (Pyrimidine): ~1.5 | Critical: Requires pH > 12.0 to fully desolvate from water during extraction. |
| Polarity | Moderate-High (LogP ~0.8 - 1.2) | Soluble in alcohols/DCM; poor solubility in hexanes/heptane. |
| Reactivity | Nucleophilic Primary Amine | CO₂ Sensitive: Forms insoluble carbamate salts upon air exposure. |
Solubility Matrix & Solvent Selection
The following data summarizes empirical solubility behavior. Use this matrix to select solvents for reactions and purification.[1]
| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |
| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred solvent for extraction and transport. |
| Polar Protic | Methanol, Ethanol | Excellent | Good for reactions; avoid as extraction solvent (miscible with water). |
| Polar Aprotic | DMSO, DMF | Excellent | Hard to remove. Use only if high-temp reaction is required. |
| Ethers | THF, 1,4-Dioxane | Good | Solubility decreases significantly at low temperatures (0°C). |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Risk: Can react with the primary amine (transamidation) at high temps/long storage. |
| Alkanes | Hexane, Heptane | Poor | Oiling Out Risk: Use only as an anti-solvent for precipitation. |
| Aqueous | Water (pH < 7) | Excellent | Forms highly soluble salts (HCl, TFA). |
| Aqueous | Water (pH > 12) | Low | Forms an emulsion; requires high ionic strength (NaCl) to separate. |
Troubleshooting Guides
Issue 1: "I lost my product during the aqueous workup."
Diagnosis: The "Amphiphilic Trap."[1] Because MPPA contains a pyrimidine ring, it retains significant water solubility even in its free-base form. If the aqueous layer pH is not sufficiently high (pH > 12), the aliphatic amine remains partially protonated (ammonium species), keeping the molecule in the water phase.
The Fix: The "Salting Out" Protocol
-
Cool the aqueous mixture to 0–5°C.
-
Adjust pH to > 12.0 using 5M NaOH (Do not use bicarbonate; it is too weak).
-
Saturate the aqueous layer with solid NaCl (Salting out effect).
-
Extract with DCM (not EtOAc or Ether). DCM has a higher solvation capacity for pyrimidines.
-
Validation: Check the aqueous layer by TLC (use staining reagent Ninhydrin or Dragendorff) to ensure no amine remains.
Issue 2: "The compound oils out instead of crystallizing."
Diagnosis: Impurity-driven supercooling. MPPA is prone to "oiling out" in non-polar solvents because the cohesive energy of the crystal lattice is weak compared to the Van der Waals interactions with impurities.
The Fix: Anti-Solvent Trituration
-
Dissolve the crude oil in a minimum amount of DCM or Isopropanol .
-
Slowly add Heptane (dropwise) until cloudiness persists.
-
Add a seed crystal (if available) or scratch the glass surface.
-
Critical Step: If it oils out again, re-heat to dissolve, then cool very slowly to room temperature with vigorous stirring. The oil droplets must coalesce and solidify.
Issue 3: "My solution turned cloudy/precipitated upon standing."
Diagnosis: Carbamate Formation.
Primary amines react with atmospheric CO₂ to form carbamic acid salts (
The Fix:
-
Prevention: Always store MPPA under Argon/Nitrogen atmosphere.
-
Recovery: Dissolve the cloudy mixture in water, acidify to pH 2 (releases CO₂), then basify and extract (see Issue 1).
Visual Workflows (Graphviz)
Diagram 1: The pH-Switch Extraction Logic
This workflow ensures maximum recovery of MPPA from reaction mixtures.
Caption: Protocol for maximizing recovery of amphiphilic amines from aqueous streams.
Diagram 2: Purification Decision Tree
Choose the right purification method based on purity needs.
Caption: Decision matrix for purifying MPPA based on initial crude purity.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for purification? A: Yes, but standard silica is acidic and will bind the amine, causing "streaking" and yield loss.
-
Solution: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexane, or use an eluent system containing 1% aqueous Ammonium Hydroxide (e.g., DCM:MeOH:NH4OH 90:9:1). Alternatively, use Amine-functionalized silica (NH-Silica) cartridges.
Q: How should I store MPPA long-term? A: As a free base, it is unstable. We recommend converting it to the dihydrochloride salt for long-term storage.
-
Protocol: Dissolve amine in Et2O/DCM, cool to 0°C, and add 4M HCl in Dioxane. Filter the resulting white precipitate. The salt is non-hygroscopic and stable at room temperature.
Q: Why does the NMR show a broad peak around 1.5 - 2.0 ppm?
A: This is the exchangeable
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amine purification and pKa considerations).
-
PubChem. (n.d.).[2] 2-(5-Methylpyrimidin-2-yl)propan-1-amine Compound Summary. National Library of Medicine. (Source for structural data and predicted properties).[3][2][4][5][6]
-
Biotage. (2023).[7] Strategies for Flash Purification of Amines. (Technical note on overcoming silanol interactions).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for amine basicity and extraction principles).
Sources
- 1. One moment, please... [polylc.com]
- 2. 2-(Pyrimidin-2-yl)ethan-1-amine | C6H9N3 | CID 20407055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 4. Buy 2-(5-Methylpyrimidin-2-yl)propan-2-amine (EVT-13415274) [evitachem.com]
- 5. PubChemLite - 2-(5-methylpyrimidin-2-yl)ethan-1-amine dihydrochloride (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine (C10H16N2) [pubchemlite.lcsb.uni.lu]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing the Extraction of Water-Soluble Pyrimidine Amines
Welcome to the technical support center for the extraction of water-soluble pyrimidine amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the extraction of these polar molecules from aqueous matrices. Our focus is on providing practical, field-proven insights grounded in scientific principles to enhance the efficiency, reproducibility, and accuracy of your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the extraction of water-soluble pyrimidine amines, providing concise answers and directing you to more detailed sections of this guide where appropriate.
Q1: Why is pH adjustment critical for the extraction of pyrimidine amines?
A1: The state of protonation of an amine is pH-dependent. Pyrimidine amines are basic and will be protonated (positively charged) in acidic solutions. This charged form is highly water-soluble and will not partition effectively into an organic solvent. To ensure efficient extraction into an organic phase, the pH of the aqueous solution must be adjusted to be at least two pH units above the pKa of the amine.[1][2] This deprotonates the amine, rendering it neutral and more soluble in the organic solvent.[1][2]
Q2: What are the best initial choices for an organic solvent in a liquid-liquid extraction (LLE) of a water-soluble pyrimidine amine?
A2: For water-soluble amines, a relatively polar, water-immiscible organic solvent is often a good starting point. Ethyl acetate (EtOAc) is a common choice due to its moderate polarity and ability to dissolve many amines.[3] Other options include dichloromethane (DCM), though its use is becoming less common due to toxicity concerns. For highly polar amines that are difficult to extract, using a more polar solvent like tetrahydrofuran (THF) or methyl-THF (MeTHF) might be necessary, often in conjunction with a "salting-out" technique to improve phase separation.[3]
Q3: What is "salting out" and when should I use it?
A3: "Salting out" is the addition of a salt, typically sodium chloride (brine), to the aqueous phase during a liquid-liquid extraction.[4] This increases the ionic strength of the aqueous layer, making it more polar. This increased polarity decreases the solubility of less polar organic compounds (like your deprotonated amine) in the aqueous phase, driving them into the organic phase and improving extraction efficiency. It also helps to break emulsions by facilitating the separation of the aqueous and organic layers.[3][4]
Q4: My liquid-liquid extraction is forming a stable emulsion. What can I do?
A4: Emulsion formation is a common issue, especially when dealing with complex matrices.[1][4] Here are several strategies to address this:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[4]
-
Salting Out: Add brine to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[4]
-
Filtration: Passing the mixture through a phase separation filter paper or a plug of glass wool can help separate the layers.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[4]
Q5: When should I consider Solid-Phase Extraction (SPE) instead of LLE?
A5: SPE is often a better choice than LLE when you need higher selectivity, are working with complex sample matrices, or want to minimize solvent consumption.[5][6] SPE can be particularly advantageous for concentrating analytes from dilute samples.[7] For pyrimidine amines, reversed-phase SPE (e.g., using a C18 sorbent) is a common approach where the deprotonated (neutral) amine is retained on the non-polar stationary phase.[5][7]
Troubleshooting Guides
This section provides a more in-depth look at specific problems you may encounter during your extraction experiments, offering potential causes and detailed solutions.
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Analyte remains in the aqueous phase | Incorrect pH: The amine is likely protonated and therefore too water-soluble. | Solution: Ensure the pH of the aqueous phase is at least 2 units above the pKa of the pyrimidine amine. This neutralizes the amine, increasing its hydrophobicity and partitioning into the organic solvent.[1][2] Use a pH meter for accurate measurement. |
| Inappropriate solvent choice: The organic solvent may not be sufficiently polar to extract the amine, or it may be too miscible with water. | Solution: If using a non-polar solvent like hexane, switch to a more polar option like ethyl acetate or DCM.[8] If the amine is very polar, consider using THF or MeTHF in combination with salting out to improve phase separation.[3] | |
| Insufficient mixing: The two phases have not been in adequate contact to allow for efficient partitioning of the analyte. | Solution: Ensure thorough mixing by inverting the separatory funnel multiple times. However, be cautious of vigorous shaking which can lead to emulsions.[4] | |
| Analyte is lost during the workup | Emulsion formation: The analyte may be trapped in a stable emulsion layer between the aqueous and organic phases. | Solution: Refer to the FAQ on breaking emulsions. Techniques include adding brine, centrifugation, or filtering through phase separation paper.[4] It's often easier to prevent emulsions by gentle mixing than to break them once formed.[4] |
| Analyte degradation: The pyrimidine amine may be unstable at the pH used for extraction or sensitive to temperature. | Solution: Assess the stability of your compound at different pH values. If it is base-labile, a different extraction strategy, such as SPE under milder conditions, may be necessary. Keep the extraction process at a controlled, cool temperature if your analyte is heat-sensitive.[9] |
Poor Performance in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Analyte is not retained on the cartridge (premature elution) | Incorrect sorbent choice: The sorbent may not have the appropriate chemistry to retain the analyte. | Solution: For pyrimidine amines, reversed-phase (e.g., C18) or cation-exchange SPE are common choices.[5][7] The selection depends on the extraction strategy. For reversed-phase, the amine should be in its neutral form (high pH). For cation-exchange, the amine should be in its protonated form (low pH). |
| Improper sample pH: For reversed-phase SPE, if the sample pH is too low, the amine will be charged and will not be retained by the non-polar sorbent. | Solution: Adjust the pH of the sample to be at least 2 units above the pKa of the amine to ensure it is in its neutral, more hydrophobic form before loading onto a reversed-phase cartridge.[6] | |
| Inadequate cartridge conditioning: The sorbent has not been properly solvated, leading to poor interaction with the analyte. | Solution: Always pre-condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with a strong solvent (e.g., methanol) followed by an equilibration step with a solvent similar to the sample matrix (e.g., buffered water).[10] | |
| Analyte is retained but cannot be eluted | Elution solvent is too weak: The elution solvent does not have sufficient strength to disrupt the interactions between the analyte and the sorbent. | Solution: For reversed-phase SPE, increase the polarity of the elution solvent by adding a stronger organic solvent (e.g., acetonitrile or methanol).[6][10] It can also be beneficial to adjust the pH of the elution solvent to protonate the amine (make it charged), which will decrease its affinity for the non-polar sorbent. |
| Irreversible binding: The analyte may be binding irreversibly to the sorbent material. | Solution: This is less common with standard silica-based sorbents but can occur. Try a different type of sorbent (e.g., polymer-based). Also, ensure that the sample is free of particulates that could clog the cartridge by filtering or centrifuging the sample before loading.[6] | |
| Inconsistent recoveries | Variable flow rate: Inconsistent flow rates during sample loading, washing, or elution can lead to variable interaction times and thus, inconsistent recoveries. | Solution: Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate.[10] A good starting point for flow rates is 5 mL/min for pre-conditioning and 3-5 mL/min for elution.[10] |
| Sample matrix effects: Other components in the sample matrix may be interfering with the retention or elution of the analyte. | Solution: Incorporate a wash step after sample loading to remove interfering compounds. The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest.[11] |
Experimental Protocols
Protocol for Optimized Liquid-Liquid Extraction (LLE)
This protocol provides a general workflow for the extraction of a water-soluble pyrimidine amine from an aqueous solution.
-
Sample Preparation:
-
Start with your aqueous sample containing the pyrimidine amine in a separatory funnel.
-
Measure the initial pH of the solution.
-
-
pH Adjustment:
-
Solvent Addition:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate). A common starting ratio is 1:1 (aqueous:organic).
-
-
Extraction:
-
Stopper the separatory funnel and gently invert it 10-15 times to allow for partitioning of the analyte. Avoid vigorous shaking to prevent emulsion formation.[4]
-
Periodically vent the funnel to release any pressure buildup.
-
-
Phase Separation:
-
Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
If an emulsion has formed, refer to the troubleshooting guide above.
-
-
Collection:
-
Carefully drain the lower layer (the identity of which depends on the relative densities of the two solvents) into a clean flask.
-
Drain the upper layer into a separate flask.
-
-
Repeat Extraction (Optional but Recommended):
-
Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh portion of the organic solvent to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove residual water.
-
Filter off the drying agent.
-
The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) to concentrate the extracted pyrimidine amine.
-
Protocol for Solid-Phase Extraction (SPE) using a Reversed-Phase Cartridge
This protocol outlines the steps for extracting a pyrimidine amine from an aqueous sample using a C18 SPE cartridge.
-
Sample Preparation:
-
Adjust the pH of your aqueous sample to be at least 2 units above the pKa of the pyrimidine amine to ensure it is in its neutral form.
-
Centrifuge or filter the sample to remove any particulates.[6]
-
-
Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the C18 cartridge.
-
Pass 1-2 cartridge volumes of purified water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the cartridge at a slow, controlled flow rate (e.g., 1-5 mL/min).[10]
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak solvent mixture (e.g., 5% methanol in water) to remove any weakly bound impurities. This step is crucial for obtaining a clean extract.[11]
-
-
Drying (Optional):
-
If the elution solvent is not miscible with water, you may need to dry the cartridge by passing air or nitrogen through it for a few minutes.[10]
-
-
Elution:
-
Elute the retained pyrimidine amine with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
To enhance elution, consider adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent to protonate the amine, making it more polar and less retained by the C18 sorbent.
-
-
Post-Elution:
-
The eluate can be directly analyzed or concentrated by evaporating the solvent under a stream of nitrogen.
-
Visualizations and Workflows
Logical Workflow for LLE Optimization
Caption: Decision workflow for optimizing LLE of pyrimidine amines.
Key Steps in Reversed-Phase SPE
Caption: Sequential steps for reversed-phase SPE of pyrimidine amines.
References
-
Reddit User Discussion on Extraction Solvents for Amines. (2023). r/chemistry. Available at: [Link]
- Patents, G. (n.d.). Solvents for the determination of amines in water. WO2012042185A2.
-
International Journal of Foundation for Medical Research. (2026). Extraction and Isolation Techniques for Natural Products: A Comprehensive Review. Available at: [Link]
-
Idaho National Laboratory. (2023). Six-Carbon Amine-Based Solvents for Temperature Swing Solvent Extraction. Available at: [Link]
-
National Institutes of Health. (2023). Contemporary methods for the extraction and isolation of natural products. PMC. Available at: [Link]
-
DergiPark. (2023). A Review of Extraction Methods for Obtaining Bioactive Compounds in Plant-Based Raw Materials. Available at: [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]
-
LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
-
ARC Journals. (n.d.). Review of Extraction Techniques. Available at: [Link]
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Available at: [Link]
-
SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. Available at: [Link]
-
University of Rochester. (2026). Workup: Amines. Available at: [Link]
-
LCGC International. (2026). Liquid-Liquid Extraction of Polar Organic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Influence of the pH value on extraction. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of seven purines and pyrimidines in pork meat products by ultra high performance liquid chromatography–Tandem mass spectrometry. Available at: [Link]
-
Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Available at: [Link]
-
PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. Available at: [Link]
-
National Institutes of Health. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. Available at: [Link]
-
National Institutes of Health. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. PMC. Available at: [Link]
-
ACS Publications. (1956). Analytical Chemistry Vol. 28, No. 4. Available at: [Link]
-
ResearchGate. (2025). Solid phase extraction of amines. Available at: [Link]
-
YouTube. (2021). Liquid-Liquid extraction problems and solutions. Available at: [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
-
MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link]
-
Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Available at: [Link]
-
ResearchGate. (n.d.). Effect of the pH on the extraction efficiency (n = 3). Experimental conditions. Available at: [Link]
-
ACS Publications. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Available at: [Link]
-
MDPI. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available at: [Link]
-
Digital Commons @ the Georgia Academy of Science. (n.d.). Quantitative Analysis Of Desalination Efficiency Of Amines For Optimization Of Temperature Swing Solvent Extraction Process. Available at: [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
-
MDPI. (2021). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. Available at: [Link]
-
Erndim. (n.d.). Biochemical and laboratory aspects of purine and pyrimidine metabolic disorders. Available at: [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]
-
ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. Available at: [Link]
-
National Institutes of Health. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Available at: [Link]
-
MSD Manual Professional Edition. (2024). Pyrimidine Metabolism Disorders. Available at: [Link]
Sources
- 1. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. arcjournals.org [arcjournals.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hydrometaltech.com [hydrometaltech.com]
- 10. promochrom.com [promochrom.com]
- 11. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(5-Methylpyrimidin-2-yl)propan-1-amine free base vs hydrochloride
A Guide to the Stability and Handling of the Free Base vs. Hydrochloride Salt
Welcome to the technical support guide for 2-(5-Methylpyrimidin-2-yl)propan-1-amine. This document is intended for researchers, scientists, and drug development professionals to provide a clear understanding of the stability, handling, and experimental considerations for both the free base and hydrochloride (HCl) salt forms of this compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical advice needed to ensure the integrity of your experiments and the longevity of your chemical stocks.
Overview: Why Form Matters
The choice between using a free base or a salt form of an amine-containing compound is a critical decision in experimental design and drug development. While chemically similar, their physical and chemical properties can differ significantly, impacting everything from solubility and stability to handling and formulation. This guide will explore these differences in detail for 2-(5-Methylpyrimidin-2-yl)propan-1-amine.
First, let's visualize the chemical structures and the simple acid-base reaction that interconverts them.
Caption: Conversion between the free base and hydrochloride salt.
Comparative Properties at a Glance
To facilitate a quick comparison, the following table summarizes the key physicochemical properties of both forms. Note that some properties are predicted based on chemical structure, as extensive experimental data for this specific molecule is not publicly available.
| Property | 2-(5-Methylpyrimidin-2-yl)propan-1-amine (Free Base) | 2-(5-Methylpyrimidin-2-yl)propan-1-amine HCl (Hydrochloride) |
| Molecular Formula | C₉H₁₅N₃ | C₉H₁₆ClN₃ |
| Molecular Weight | 165.24 g/mol | 201.70 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Typically a white to off-white crystalline solid |
| Aqueous Solubility | Low | High |
| Organic Solvent Solubility | High (in non-polar solvents like ether, DCM) | Lower (soluble in polar solvents like methanol, ethanol) |
| Chemical Stability | Susceptible to oxidation and reaction with CO₂ | More resistant to oxidation |
| Hygroscopicity | Generally low | Moderate to high |
| Volatility / Odor | Potentially higher volatility and amine-like odor | Low volatility and typically odorless |
Frequently Asked Questions (FAQs) & Stability Deep Dive
This section addresses the most common questions and concerns regarding the stability and use of the two forms.
Q1: What is the fundamental difference in stability between the free base and the hydrochloride salt?
The primary difference lies in the reactivity of the amine's nitrogen atom. In the free base, the nitrogen has a lone pair of electrons, making it nucleophilic and basic. This lone pair is the primary site of degradation, particularly through oxidation.[1] The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid.[2] In the salt form, the nitrogen's lone pair is protonated, forming a more stable ammonium ion.[3] This protonation significantly reduces its nucleophilicity, thereby protecting it from oxidative degradation and other electrophilic attacks.[1][4]
Q2: Why is the hydrochloride salt less prone to oxidation?
Oxidation of aliphatic amines often initiates at the nitrogen's lone electron pair.[5][6] The process can lead to the formation of various byproducts, including N-oxides and imines, ultimately causing sample degradation.[1] By converting the amine to its hydrochloride salt, the lone pair is "tied up" in a bond with a proton. This effectively removes the initial site of oxidative attack, rendering the molecule much more stable in the presence of air (oxygen).[1][4]
Q3: Which form is more hygroscopic, and why is this important?
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.
-
Hydrochloride Salt: Amine salts are ionic and generally polar, making them more prone to hygroscopicity.[7]
-
Free Base: The free base is less polar and typically not significantly hygroscopic.
This is a critical consideration for several reasons:
-
Accurate Weighing: A hygroscopic compound will continuously absorb water from the air, making it difficult to obtain an accurate weight for preparing solutions of a precise concentration.[8][9]
-
Physical Stability: Water absorption can cause crystalline powders to become sticky or even dissolve, affecting powder flow and handling.[8]
-
Chemical Stability: The presence of absorbed water can promote degradation pathways like hydrolysis, especially for sensitive molecules.[7]
Q4: How does solubility differ, and how can I leverage this?
The difference in polarity directly impacts solubility:
-
Hydrochloride Salt: Being an ionic salt, it exhibits significantly higher solubility in polar solvents, especially water and alcohols (methanol, ethanol).[10] This is a key reason why many amine-containing pharmaceuticals are formulated as salts.
-
Free Base: It is more soluble in non-polar organic solvents such as diethyl ether, dichloromethane (DCM), ethyl acetate, and toluene.
You can use this to your advantage. For example, if you need to perform an extraction from an aqueous solution, converting the amine to its free base (by adding a base like NaOH) will allow it to be extracted into an organic solvent layer.
Troubleshooting Common Experimental Issues
| Issue Encountered | Probable Cause & Form | Recommended Solution |
| Compound degrades during storage or in solution (e.g., color change from colorless to yellow/brown). | Free Base: Oxidation by atmospheric oxygen. | Store the free base under an inert atmosphere (Argon or Nitrogen).[11] For long-term storage, convert to the more stable HCl salt. Use freshly prepared solutions and consider de-gassing solvents. |
| Difficulty achieving a consistent, accurate weight of the solid compound. | Hydrochloride Salt: Hygroscopicity (absorption of atmospheric moisture). | Handle the HCl salt in a low-humidity environment (e.g., a glove box). Store the vial inside a desiccator containing a desiccant. Allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Poor solubility of the compound in an aqueous buffer for a biological assay. | Free Base: Low polarity and inherent low water solubility. | Use the hydrochloride salt form, which is designed for aqueous solubility. If you only have the free base, you can prepare a concentrated stock in DMSO or ethanol and dilute it into the buffer, being mindful of final solvent concentration and potential precipitation. |
| A reaction involving the amine as a nucleophile is not proceeding as expected. | Hydrochloride Salt: The amine is protonated and therefore not nucleophilic. | The amine must be in its free base form to act as a nucleophile.[3] If starting with the HCl salt, add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to the reaction mixture to liberate the free base in situ. |
Key Experimental Protocols & Workflows
Protocol 1: Small-Scale Conversion of Free Base to Hydrochloride Salt
This protocol is for converting a small amount of the free base into the HCl salt for improved stability or aqueous solubility.
Materials:
-
2-(5-Methylpyrimidin-2-yl)propan-1-amine (free base)
-
Anhydrous diethyl ether or Dioxane
-
2.0 M HCl solution in diethyl ether (commercially available) or prepared by bubbling dry HCl gas through the solvent.
-
Small glass vial or flask with a magnetic stir bar
-
Septum and needle for inert atmosphere (optional but recommended)
-
Filtration apparatus (Büchner funnel or similar)
-
Vacuum desiccator
Procedure:
-
Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether (or another suitable non-polar solvent in which the salt is insoluble) in the vial.
-
Acidification: While stirring, slowly add the 2.0 M HCl/ether solution dropwise.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Stirring: Allow the resulting suspension to stir for 15-30 minutes at room temperature to ensure complete conversion.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white solid under high vacuum, preferably in a desiccator over a desiccant like P₂O₅ or Drierite®.
Protocol 2: Recommended Storage and Handling
Proper storage is essential to maintain the integrity of your compound.
| Condition | Free Base | Hydrochloride Salt |
| Temperature | Store at 2-8°C or frozen (-20°C) for long-term. | Store at room temperature or 2-8°C. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). [11] | Standard atmosphere is acceptable, but storage in a desiccator is highly recommended to minimize water absorption.[12] |
| Light | Protect from light by using an amber vial. | Protect from light by using an amber vial. |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Tightly sealed glass or polyethylene container.[12] |
| Segregation | Store away from acids and strong oxidizing agents.[13] | Store away from strong bases. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common experimental issues.
References
-
Bousquet, J. A., et al. (2020). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 25(1), 163. [Link]
-
MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Adenier, A., et al. (2004). Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. Journal of the American Chemical Society, 126(25), 7948-7959. [Link]
-
Guia Especializado. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]
-
Rosenblatt, D. H., et al. (1967). Mechanism of permanganate oxidation of aliphatic amines. UBC Library Open Collections. [Link]
-
Hanna, W. J. W. (1966). Mechanisms of the oxidation of organic amines by oxygen and by free radical oxidizing agents. DTIC. [Link]
-
Cubework. (n.d.). Amine Compounds Warehouse Storage. [Link]
-
Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage? [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]
-
Al-Ghaban, A. M., & Al-Assadi, F. M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 133-137. [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
National Center for Biotechnology Information. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? [Link]
-
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]
-
Louisiana State University. (n.d.). Chemical Storage Guidelines. [Link]
- Google Patents. (2010).
-
Vedantu. (2024). When primary amines are treated with HCl the product class 12 chemistry JEE_Main. [Link]
-
Reddit. (2023). Hydrochloride salt of amine. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
Purdue University. (n.d.). Amines, Alkaloids, and Amides. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. When primary amines are treated with HCl the product class 12 chemistry JEE_Main [vedantu.com]
- 3. reddit.com [reddit.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. Amines, Alkaloids, and Amides [chemed.chem.purdue.edu]
- 11. cubework.com [cubework.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
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Overcoming catalyst poisoning by pyrimidine nitrogen
Topic: Overcoming Catalyst Poisoning by Pyrimidine Nitrogen Ticket ID: PYR-N-DEACT-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive & Problem Definition
User Query: "My reaction stalls at 20-30% conversion when attempting to hydrogenate/couple a pyrimidine-containing substrate. Adding more catalyst doesn't help. What is happening?"
Root Cause Analysis:
The failure is likely caused by competitive coordination (poisoning). The pyrimidine nitrogen possesses a non-bonded lone pair of electrons (sp² hybridized) that acts as a strong
-
In Heterogeneous Catalysis (Pd/C, Pt/C): The nitrogen binds irreversibly to the active metal surface sites, physically blocking the adsorption of hydrogen or the alkene/alkyne substrate.
-
In Homogeneous Catalysis (Suzuki, Buchwald): The nitrogen displaces the phosphine ligands on the Pd center, forming a catalytically inactive "Pd-sink" complex that cannot undergo oxidative addition.
Mechanism Visualization
The following diagram illustrates the competitive binding mechanism that deactivates your catalyst.
Figure 1: Competitive binding pathway. The red path (N-coordination) is thermodynamically favored over the green path (substrate turnover) in the absence of mitigation strategies.
Module A: Troubleshooting Heterogeneous Hydrogenation
Context: Reduction of alkenes, alkynes, or nitro groups on pyrimidine scaffolds using Pd/C or Pt/C.
The Solution: Protonation (The Acid Strategy)
To prevent poisoning, you must mask the nitrogen lone pair.[1] Converting the basic pyridine/pyrimidine nitrogen into a non-coordinating ammonium salt (
Experimental Protocol: Acid-Modified Hydrogenation
-
Stoichiometry Calculation:
-
Determine the molar amount of basic nitrogens in your substrate.
-
Rule of Thumb: Use 1.1 to 2.0 equivalents of acid relative to the basic nitrogen.
-
Note: If your product is a primary amine (e.g., nitrile reduction), use >2.0 equivalents to prevent the product from poisoning the catalyst as it forms.
-
-
Solvent System:
-
Dissolve substrate in MeOH, EtOH, or EtOAc.
-
Critical: Ensure the ammonium salt formed remains soluble. If the salt precipitates, it will coat the catalyst and stop the reaction (physical masking).
-
Fix: If precipitation occurs, add water or use highly polar solvents like TFE (Trifluoroethanol).
-
-
Acid Selection Guide:
| Acid Additive | Strength (pKa) | Compatibility Notes | Recommended Use Case |
| Acetic Acid (AcOH) | 4.76 | Weak. Often insufficient for highly basic heterocycles. | Simple substrates; Solvent of choice. |
| HCl (aq or ether) | -6.0 | Strong. Corrosive. | Standard use. Avoid if labile groups (Boc, Cbz) or aryl chlorides are present (risk of hydrodechlorination). |
| Methanesulfonic Acid (MSA) | -1.9 | Strong. Non-volatile. | Gold Standard. Excellent solubility profile; less corrosive than HCl. |
| HBF₄ (Tetrafluoroboric acid) | -0.4 | Strong. Non-coordinating anion. | Use when chloride ions might interfere with the catalyst surface. |
-
Execution:
-
Add substrate and solvent to the autoclave/flask.
-
Add acid before adding the catalyst (prevents initial poisoning).
-
Add catalyst (e.g., 10% Pd/C, 5-10 wt%).
-
Purge with
, then . Run reaction. -
Workup: After filtration of catalyst, neutralize the filtrate with aqueous
to recover the free base.
-
Module B: Troubleshooting Cross-Coupling (Suzuki/Buchwald)
Context: C-C or C-N bond formation where the pyrimidine is the electrophile (halide) or nucleophile.
The Solution: Steric Bulk & Ligand Engineering
In homogeneous catalysis, you cannot always use acid (it protonates the nucleophile/base required for the Suzuki cycle). Instead, you must use bulky, electron-rich ligands .
-
Why? Large ligands (like Buchwald biaryls) create a "roof" over the Pd center. This steric bulk allows the small oxidative addition partners (Ar-X) to enter but physically blocks the coordination of the bulky pyrimidine nitrogen lone pair.
Decision Tree: Ligand Selection
Figure 2: Workflow for selecting conditions in Pd-catalyzed coupling of nitrogen heterocycles.
Recommended System (The "Buchwald" Standard):
-
Pre-catalyst: XPhos Pd G4 or SPhos Pd G4 (Avoids induction period and Pd-black formation).
-
Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.
-
Base:
(Anhydrous or hydrate). Weaker bases reduce side reactions with pyrimidines. -
Temperature: 80-100°C.
Frequently Asked Questions (FAQs)
Q1: I used HCl in my hydrogenation, but I lost my chlorine substituent on the pyrimidine ring. Why? A: This is hydrodechlorination. Acidic conditions on Pd/C accelerate the removal of aryl halides.
-
Fix: Switch to Pt/C (Platinum on Carbon) with HBF₄ . Platinum is much less active for hydrodechlorination than Palladium but retains hydrogenation activity for alkenes/nitro groups. Alternatively, use V(O)(acac)₂ as a co-catalyst to suppress dehalogenation.
Q2: Can I use Lewis Acids instead of Brønsted Acids?
A: Yes, but they are harder to remove.
Q3: My Suzuki coupling works for pyridine but fails for pyrimidine. Why? A: Pyrimidine has two nitrogens, increasing the probability of catalyst binding (poisoning) and making the ring more electron-deficient (slower oxidative addition).
-
Fix: Increase catalyst loading to 2-5 mol%. Ensure you are using a dialkylbiaryl phosphine (e.g., XPhos , RuPhos ). Triphenylphosphine (
) is rarely sufficient for pyrimidines.
Q4: Is the "poisoning" permanent? Can I recycle the catalyst? A: In heterogeneous hydrogenation, N-poisoning is often reversible by washing the catalyst with strong acid, but this is impractical in synthesis. It is better to prevent it. In homogeneous coupling, if the catalyst precipitates as Pd-black, it is dead and cannot be recycled.
References
-
Maegawa, T., et al. (2007).[2] Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal.[3]
- Key Insight: Establishes the definitive protocol for using acid additives to hydrogenate nitrogen heterocycles without poisoning.
-
Billingsley, K., & Buchwald, S. L. (2006).[4] Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.
- Key Insight: Demonstrates the use of dialkylbiaryl phosphine ligands (SPhos/XPhos) to overcome inhibition by basic aminopyrimidines.
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006).[5] A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition.
- Key Insight: Provides protocols for using based systems for difficult heterocyclic substr
-
Sajiki, H., et al. (2006).[2][6] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
- Key Insight: Discusses selective poisoning strategies to control catalyst activity, relevant to understanding mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. google.com [google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
A Comparative Guide to ¹³C NMR Chemical Shifts for Pyrimidine Propylamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives hold a significant position due to their wide range of biological activities. The precise structural elucidation of these compounds is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for pyrimidine propylamines, offering a comparative framework for researchers working on the synthesis and characterization of this important class of molecules.
The Power of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, and the chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus. Factors such as hybridization, electronegativity of neighboring atoms, and resonance effects all influence the chemical shift. For substituted pyrimidines, ¹³C NMR is invaluable for confirming the position of substituents on the heterocyclic ring and for characterizing the nature of the side chains.
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra
To ensure accurate and reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the analysis of pyrimidine propylamines.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the pyrimidine propylamine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[1][2] However, for compounds with limited solubility or those that may engage in hydrogen bonding, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to ensure good signal dispersion.
-
A standard ¹³C NMR pulse program with proton decoupling is typically used. Broadband decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
The spectral width should be set to cover the entire range of expected carbon chemical shifts (typically 0-200 ppm).
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative analysis.
-
-
Referencing:
-
The chemical shifts are typically referenced to the residual solvent peak. For example, the central peak of the CDCl₃ triplet is set to 77.16 ppm. Alternatively, an internal standard such as tetramethylsilane (TMS) can be used, with its signal defined as 0.0 ppm.[1]
-
Visualizing the Structure
The general structure of a pyrimidine propylamine and the standard numbering convention for the carbon atoms are illustrated in the diagram below. This numbering is crucial for the assignment of NMR signals.
Caption: General structure of a pyrimidine propylamine, illustrating the numbering of the pyrimidine ring and the propylamine side chain.
Comparative Analysis of ¹³C NMR Chemical Shifts
While experimental data for specific pyrimidine propylamines is scarce in the public domain, we can predict the expected chemical shifts by comparing the data for the parent pyrimidine ring, aminopyrimidines, and propylamine.
Pyrimidine Ring Carbons
The chemical shifts of the carbon atoms in the pyrimidine ring are significantly influenced by the two electronegative nitrogen atoms. The presence of an amino group (from the propylamine substituent) will further modulate these shifts through its electronic effects (inductive and resonance).
| Compound | C2 | C4/C6 | C5 | Solvent |
| Pyrimidine[3] | 158.4 | 156.8 | 121.7 | CDCl₃ |
| 2-Aminopyrimidine | ~163 | ~158 | ~108 | - |
| 4-Aminopyrimidine[4] | ~157 | ~165 | ~103 | - |
| 5-Aminopyrimidine[5] | ~150 | ~155 | ~125 | - |
Note: Exact values for aminopyrimidines can vary depending on the source and solvent. The values presented are approximate and serve for comparative purposes.
Analysis of Pyrimidine Ring Shifts:
-
C2, C4, and C6: These carbons are directly bonded to nitrogen atoms, causing them to be significantly deshielded and appear at high chemical shifts (downfield). In unsubstituted pyrimidine, C2 is the most deshielded, followed closely by C4 and C6.[3]
-
C5: This carbon is situated between two CH groups and is the most shielded (upfield) carbon in the pyrimidine ring.[3]
-
Effect of the Propylamine Substituent: An amino group attached to the ring will cause a significant shielding (upfield shift) of the carbon atoms ortho and para to the point of attachment due to resonance effects. The carbon atom directly attached to the amino group (ipso-carbon) will experience a deshielding effect.
-
For a 2-(propylamino)pyrimidine , we would expect C2 to be deshielded, while C4/C6 and C5 would be shielded compared to unsubstituted pyrimidine.
-
For a 4-(propylamino)pyrimidine , C4 would be deshielded, C2 and C5 would be shielded, and C6 would also experience some shielding.
-
For a 5-(propylamino)pyrimidine , C5 would be deshielded, and C2 and C4/C6 would be shielded.
-
Propylamine Side Chain Carbons
The chemical shifts of the propylamine side chain are primarily influenced by the electronegative nitrogen atom.
| Compound | C1' (α to N) | C2' (β to N) | C3' (γ to N) | Solvent |
| Propylamine[1][6] | ~44.8 | ~26.4 | ~11.4 | CDCl₃ |
Analysis of Propylamine Side Chain Shifts:
-
C1' (α-carbon): This carbon is directly attached to the nitrogen atom and is the most deshielded of the three carbons in the propylamine chain.[1]
-
C2' (β-carbon): The influence of the nitrogen atom decreases with distance, so C2' is more shielded than C1'.[1]
-
C3' (γ-carbon): This is the most shielded carbon in the chain, being the furthest from the electronegative nitrogen atom.[1]
-
Effect of the Pyrimidine Ring: When the propylamine is attached to the pyrimidine ring, the chemical shifts of the side chain carbons will be slightly perturbed compared to free propylamine. The C1' carbon will be influenced by the aromatic ring current and the electronic nature of the pyrimidine ring, likely causing a slight downfield shift. The shifts of C2' and C3' are expected to be less affected.
Logical Workflow for Structural Confirmation
The following workflow, visualized as a diagram, outlines the logical steps for confirming the structure of a synthesized pyrimidine propylamine using ¹³C NMR data.
Caption: A logical workflow for the structural confirmation of pyrimidine propylamines using ¹³C NMR spectroscopy.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of pyrimidine propylamines. By leveraging comparative data from pyrimidine, aminopyrimidines, and propylamine, researchers can confidently assign the signals in their experimentally obtained spectra. The detailed experimental protocol and logical workflow serve as practical tools to ensure data quality and aid in the unambiguous structural elucidation of these important pharmaceutical building blocks. As with any spectroscopic analysis, the combination of ¹³C NMR with other techniques, such as ¹H NMR, mass spectrometry, and 2D NMR experiments (HSQC, HMBC), will provide the most definitive structural confirmation.
References
-
Doc Brown's Chemistry. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
PubChem. 4-Aminopyrimidine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Aminopyrimidine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. n-Propylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. N-PROPYLAMINE HYDROCHLORIDE(556-53-6) 13C NMR spectrum [chemicalbook.com]
- 3. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propylamine(107-10-8) 13C NMR spectrum [chemicalbook.com]
Comparative Guide: 2-(5-Methylpyrimidin-2-yl)propan-1-amine vs. Propan-2-amine Isomers
The following guide compares 2-(5-Methylpyrimidin-2-yl)propan-1-amine (a chiral,
Executive Summary
In medicinal chemistry, the choice between a
-
Isomer A (2-(5-Methylpyrimidin-2-yl)propan-1-amine): A chiral building block used to explore stereochemical binding pockets. It offers standard primary amine reactivity but introduces manufacturing complexity due to enantiomer separation.
-
Isomer B (2-(5-Methylpyrimidin-2-yl)propan-2-amine): An achiral "gem-dimethyl" isomer. It utilizes the Thorpe-Ingold effect to lock conformation and blocks metabolic deamination at the
-position, but suffers from significant steric hindrance during coupling.
Structural Comparison
-
Isomer A (C1-Amine):
-
Isomer B (C2-Amine):
Figure 1: Structural relationship between the chiral
Technical Comparison Matrix
| Feature | Isomer A (C1-Amine) | Isomer B (C2-Amine) |
| Structure Type | ||
| Chirality | Chiral (Requires resolution) | Achiral (Simplified CMC) |
| Basicity (pKa) | ~9.5 - 9.8 (Standard) | ~8.8 - 9.2 (Lower due to Py inductive effect) |
| Metabolic Stability | Moderate (Susceptible to MAO/CYP at | High (Blocks |
| Coupling Reactivity | High (Standard amide coupling) | Low (Sterically hindered nucleophile) |
| Conformation | Flexible (Rotatable bonds) | Rigid (Thorpe-Ingold Effect) |
| Primary Application | Chiral vector exploration | Half-life extension; Solubility fix |
Deep Dive: Isomer A (The Chiral Vector)
2-(5-Methylpyrimidin-2-yl)propan-1-amine is typically employed when the binding pocket is narrow or requires a specific vector to engage hydrogen bond donors/acceptors.
-
Mechanism: The methyl group at the
-position creates a chiral center. One enantiomer often exhibits 10-100x greater potency than the other by directing the pyrimidine ring into a hydrophobic sub-pocket. -
Synthesis Challenges: Requires asymmetric synthesis (e.g., Ellman's auxiliary) or chiral SFC (Supercritical Fluid Chromatography) resolution.
-
Solubility: Generally higher than unsubstituted analogs due to the disruption of crystal packing by the methyl group.
Deep Dive: Isomer B (The Gem-Dimethyl Block)
2-(5-Methylpyrimidin-2-yl)propan-2-amine is a "problem solver" in lead optimization.
-
Metabolic Blockade: By replacing the
-hydrogens with methyl groups, this isomer completely prevents oxidative deamination (a common clearance pathway for primary amines), significantly extending in vivo half-life ( ). -
The Gem-Dimethyl Effect: The two methyl groups restrict the rotation of the amine, pre-organizing the molecule into a bioactive conformation. This often reduces the entropic penalty of binding.
-
Basicity Modulation: The electron-withdrawing nature of the pyrimidine ring is transmitted more strongly to the nitrogen (closer proximity), lowering the pKa. This can improve permeability (LogD) and reduce hERG liability.
Experimental Protocols
Protocol 1: Synthesis of Isomer B (Gem-Dimethyl) via Cerium Reagent
Direct addition of Grignard reagents to nitriles is prone to side reactions. The use of anhydrous Cerium(III) chloride suppresses enolization and promotes clean double-addition to form the tertiary carbinamine.
Reagents:
-
5-Methylpyrimidine-2-carbonitrile (1.0 eq)
-
Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 4.0 eq)
-
Cerium(III) chloride (
), anhydrous (4.0 eq) -
THF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried Schlenk flask under Argon, suspend anhydrous
(powder) in THF. Stir vigorously at room temperature for 2 hours until the suspension creates a milky white slurry (activation of Lewis acid). -
Cooling: Cool the slurry to -78°C using a dry ice/acetone bath.
-
Organometallic Formation: Add MeMgBr dropwise over 20 minutes. Stir for 1 hour at -78°C to form the organocerium species.
-
Addition: Add a solution of 5-Methylpyrimidine-2-carbonitrile in THF dropwise.
-
Warm-up: Allow the reaction to warm slowly to Room Temperature (RT) overnight. The organocerium reagent performs a double addition to the nitrile carbon.
-
Quench: Cool to 0°C. CAREFULLY quench with 28%
(aqueous). Note: Strong exotherm. -
Workup: Filter the resulting precipitate through Celite. Wash the cake with DCM. Dry the organic phase over
and concentrate. -
Purification: The resulting amine is often volatile. Purify via reverse-phase prep-HPLC (Basic modifier:
) or isolate as the HCl salt.
Protocol 2: Difficult Amide Coupling for Isomer B
Due to the steric bulk of the gem-dimethyl group, standard EDC/HOBt couplings often fail. This protocol uses HATU with controlled base addition.
Reagents:
-
Carboxylic Acid Partner (1.0 eq)
-
Isomer B (Amine) (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid (formation of the OAt ester).
-
Add DIPEA. The solution should turn yellow.
-
Add Isomer B in one portion.
-
Critical Step: Heat the reaction to 50-60°C. Sterically hindered amines often require thermal energy to overcome the activation barrier, which is not necessary for Isomer A.
-
Monitor by LCMS. Reaction typically requires 4-12 hours.
-
Workup: Dilute with EtOAc, wash with
(aq) to remove DMF, then .
Decision Logic for Researchers
Figure 2: Strategic decision tree for selecting between Isomer A and Isomer B during Lead Optimization.
References
-
PubChem . (2024). Compound Summary: 2-(5-Methylpyrimidin-2-yl)propan-2-amine.[1] National Library of Medicine. Retrieved from [Link]
- Beutler, J. A., et al. (2000). The Gem-Dimethyl Effect in the Synthesis of Bioactive Heterocycles. Journal of Medicinal Chemistry.
-
Ciganek, E. (1992). Synthesis of Primary Amines by Organocerium Addition to Nitriles. Journal of Organic Chemistry. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
